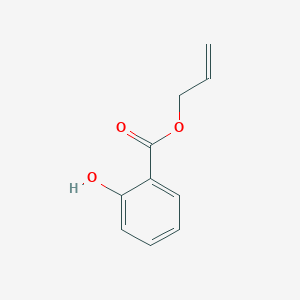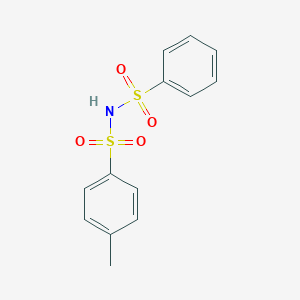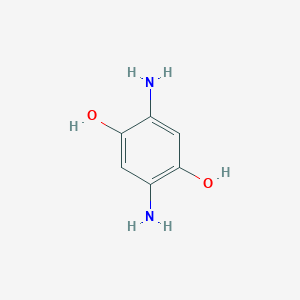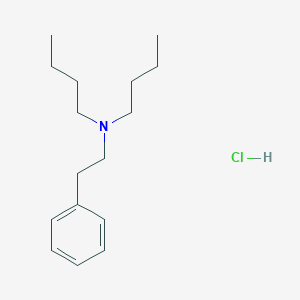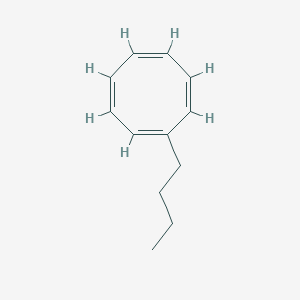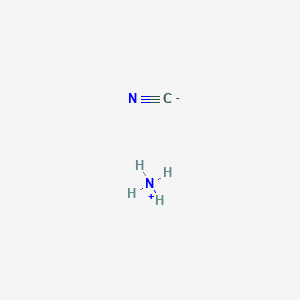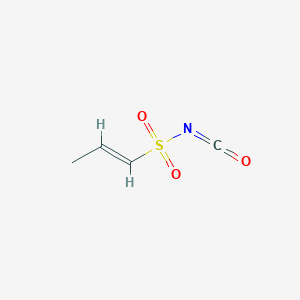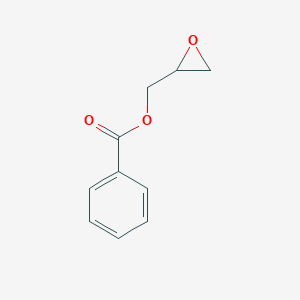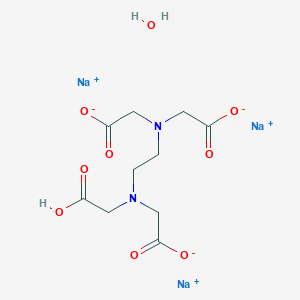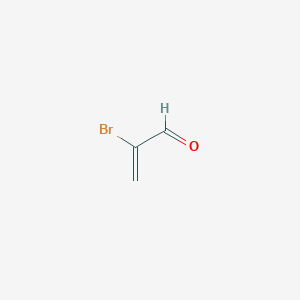
2-Bromoacrolein
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Bromoacrolein is DNA, specifically the nucleosides and mononucleotides . It forms adducts with DNA, particularly with deoxyguanosine and guanine . These adducts are formed through the reaction of this compound with single-stranded (ss) DNA or double-stranded (ds) DNA .
Mode of Action
This compound interacts with its targets by forming adducts. The formation of these adducts involves the reaction of this compound with DNA, followed by incubation with methoxylamine to convert an unstable this compound:thymidine adduct . This interaction results in changes at the molecular level, affecting the structure and function of the DNA.
Biochemical Pathways
The biochemical pathways affected by this compound involve DNA-adduct formation and cross-linking . The compound is a reactive metabolite of tris(2,3-dibromopropyl)phosphate (Tris-BP), and its interaction with DNA can lead to mutations . The formation of these adducts can disrupt normal DNA replication and transcription processes, leading to downstream effects such as cell cycle arrest, apoptosis, or carcinogenesis.
Pharmacokinetics
It is known that this compound is a reactive metabolite, suggesting that it may be rapidly metabolized in the body . Its bioavailability would be influenced by factors such as its reactivity, metabolic stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve DNA damage. The formation of adducts with DNA can lead to mutations, which can disrupt normal cellular processes and potentially lead to diseases such as cancer . Additionally, the compound’s mutagenic potential is demonstrated by its formation from the carcinogenic flame retardant Tris-BP .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of hepatic microsomes can facilitate the formation of this compound from Tris-BP . Furthermore, the pH of the environment can affect the reactivity of this compound and its ability to form adducts with DNA . More research is needed to fully understand how different environmental conditions impact the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Bromoacrolein is known to interact with DNA, forming adducts . It reacts with single-stranded DNA or double-stranded DNA, leading to the formation of unstable intermediates . These intermediates can further react with nucleophiles like cysteine, potentially forming protein-DNA cross-links .
Cellular Effects
The interaction of this compound with DNA can lead to significant cellular effects. The formation of adducts with DNA can potentially interfere with normal cellular processes, including DNA replication . This could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with DNA. It forms adducts with thymidine, a component of DNA . This interaction can lead to the formation of unstable intermediates, which can further react with other biomolecules . This could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the formation of adducts with DNA can lead to the generation of unstable intermediates . Over time, these intermediates can undergo further reactions, potentially leading to long-term effects on cellular function. Specific information on the stability, degradation, and long-term effects of this compound is currently limited.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. It is known that this compound can be formed from the metabolic activation of tris(2,3-dibromopropyl)phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoacrolein can be synthesized through several methods. One common approach involves the bromination of acrolein. This reaction typically occurs in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows: [ \text{CH}_2=CHCHO + \text{Br}_2 \rightarrow \text{BrCH}=CHCHO} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic bromination of acrolein using a suitable catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromoacrylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromoallyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-Bromoacrylic acid.
Reduction: 2-Bromoallyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-Bromoacrolein has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various halogenated compounds and intermediates.
Biology: Studies have explored its interactions with nucleic acids and proteins, particularly its ability to form adducts with DNA, which is of interest in mutagenesis and carcinogenesis research.
Medicine: Research into its potential as a therapeutic agent or as a tool for studying biological processes involving halogenated compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
- 2-Chloroacrolein
- 2-Fluoroacrolein
- Acrolein (non-halogenated)
Properties
IUPAC Name |
2-bromoprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPECLCFVWIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931491 | |
| Record name | 2-Bromopropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14925-39-4, 1425-39-4 | |
| Record name | 2-Propenal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoacrolein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 2-bromoacrolein (2BA) interact with its target and what are the downstream effects?
A1: this compound primarily targets DNA, forming adducts with nucleosides like deoxycytidine, thymidine, and deoxyguanosine. [, , , , , , , ] This interaction disrupts DNA replication, leading to decreased DNA synthesis and potential blockage of replication forks. [] The formation of these adducts can result in various genotoxic effects, including mutations, chromosomal aberrations, and ultimately, cell death. [, , ] 2BA exhibits a greater propensity for causing DNA strand breaks, a hallmark of clastogenic activity, compared to point mutations. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of 2BA?
A2: While the provided research papers focus extensively on the reactivity and biological effects of 2BA, they do not explicitly state its molecular formula, weight, or detailed spectroscopic data. For this information, it is recommended to consult chemical databases like PubChem or ChemSpider.
Q3: What is known about the material compatibility and stability of 2BA, especially regarding its performance and applications under various conditions?
A3: The provided research primarily focuses on the biological reactivity of 2BA, and does not delve into its material compatibility or stability under various conditions. Further research and consultation with chemical safety data sheets are recommended for this information.
Q4: Does 2BA possess any catalytic properties? If so, what are the reaction mechanisms, selectivity, and potential applications?
A4: The provided research focuses on 2BA as a reactive molecule forming DNA adducts rather than acting as a catalyst. While 2BA is a product in certain catalytic reactions, [, , ] its own catalytic properties are not discussed.
Q5: Has computational chemistry and modeling been applied to study 2BA? Are there any simulations, calculations, or QSAR models available?
A5: Yes, computational chemistry has been employed to study the interaction between 2BA and a chiral oxazaborolidinone catalyst commonly used in Diels-Alder reactions. [] This research utilized ab initio and density functional calculations to examine the structures and binding energies of various 2BA-catalyst complexes. These calculations provided insights into the stability of the complexes, the role of different types of interactions (like hydrogen bonding and pi-stacking), and the potential origins of stereoselectivity in these reactions.
Q6: How does the structure of 2BA contribute to its activity? What is the SAR (Structure-Activity Relationship) information available?
A6: While specific SAR studies are not detailed in the provided research, it's evident that the presence of both the bromine atom and the aldehyde group in 2BA is crucial for its reactivity and DNA adduct formation. [, , , ] The bromine atom, being a good leaving group, facilitates the formation of reactive electrophilic species, while the aldehyde group participates in nucleophilic attack by DNA bases. Deuterium substitution studies with a related compound, tris(2,3-dibromopropyl)phosphate (Tris-BP), which metabolizes to 2BA, highlighted the importance of specific metabolic pathways in 2BA formation and subsequent genotoxicity. [] These findings suggest that modifications altering the reactivity of these two functional groups could significantly impact 2BA's activity.
Q7: What is known about the stability and formulation of 2BA? Are there any strategies to improve its stability, solubility, or bioavailability?
A7: The research papers primarily focus on 2BA's reactivity with DNA and its toxicological implications. Discussion regarding its stability in various formulations, solubility enhancement, or bioavailability improvement is not included.
Q8: What are the SHE (Safety, Health, and Environment) regulations regarding 2BA, and how can risks be minimized through responsible practices?
A8: The provided research primarily focuses on the genotoxic mechanisms and biological interactions of 2BA. Specific SHE regulations and risk mitigation strategies are not discussed. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling 2BA safely and responsibly.
Q9: What is the PK/PD (Pharmacokinetics and Pharmacodynamics) profile of 2BA? Is there any data available on its ADME (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?
A9: The provided papers primarily focus on the interactions of 2BA with DNA and its metabolites, along with the resulting genotoxic outcomes. Information on its ADME profile, in vivo activity, or efficacy is not discussed.
Q10: Are there any in vitro and in vivo efficacy studies for 2BA, such as cell-based assays, animal models, or clinical trials?
A10: The research predominantly focuses on the genotoxic effects of 2BA. While some studies utilize in vitro systems like calf thymus DNA and bacterial assays [, , , ], in vivo efficacy, animal models, or clinical trials are not within the scope of these papers.
Q11: Is there any evidence of resistance or cross-resistance mechanisms to 2BA, especially in relation to other compounds or classes?
A11: The provided research does not explore resistance mechanisms specific to 2BA or its potential cross-resistance with other compounds. Further investigation is required to understand the development and implications of potential resistance mechanisms.
Q12: What is the known toxicology and safety profile of 2BA? What data is available on its toxicity, adverse effects, and potential long-term effects?
A12: 2BA is identified as a potent mutagen, primarily in bacterial systems. [, ] Its interaction with DNA, forming various adducts, raises significant concerns about its genotoxicity and potential carcinogenicity. [, , , , ] While its precise long-term effects in humans are not fully elucidated in these studies, the evidence suggests a need for caution and further investigation into its potential human health risks.
Q13: What are some of the historical milestones in research related to 2BA? How has the field evolved?
A27: The research highlights the identification of 2BA as a potent mutagen, particularly in bacterial systems. [, ] A significant milestone involves understanding the metabolic activation of Tris-BP, a flame retardant, into 2BA, linking environmental exposure to potential genotoxic risks. [, , , ] The research also underscores the importance of specific DNA adducts formed by 2BA and their roles in its mutagenicity and clastogenicity, providing a deeper understanding of its mechanisms of action. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


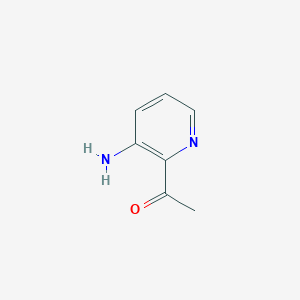

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
